

Application Note and Synthesis Protocol: (S)-5-(Hydroxymethyl)morpholin-3-one

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Compound of Interest

Compound Name: 5-(Hydroxymethyl)morpholin-3-one

Cat. No.: B1360954

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Abstract

(S)-5-(Hydroxymethyl)morpholin-3-one is a chiral heterocyclic compound of significant interest in medicinal chemistry. It serves as a crucial building block, most notably as a key intermediate in the synthesis of the oxazolidinone antibiotic, Linezolid.[1][2][3] Linezolid is effective against serious Gram-positive human pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), making robust and scalable synthetic routes to its intermediates highly valuable.[2] This document provides a detailed, field-proven protocol for the enantioselective synthesis of (S)-5-(Hydroxymethyl)morpholin-3-one, commencing from the readily available chiral precursor, L-Serine. The protocol is designed for researchers in synthetic organic chemistry and drug development, offering in-depth explanations for experimental choices and comprehensive procedural steps to ensure reproducibility and high yield.

Introduction to Synthetic Strategy

The synthesis of morpholin-3-ones often involves the cyclization of N-substituted 2-aminoethanol derivatives.[4][5] To achieve the required (S)-stereochemistry at the C5 position, our strategy employs a chiral pool approach, starting with L-Serine. The key transformations include the protection of the carboxylic acid, N-acylation with a two-carbon electrophile, a base-mediated intramolecular cyclization to form the morpholinone ring, and a final reduction of the ester moiety. This pathway is selected for its efficiency, use of common reagents, and excellent stereochemical control, which is imparted by the starting material.

The overall transformation is depicted below:



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Figure 1: Overall synthetic scheme for (S)-5-(Hydroxymethyl)morpholin-3-one from L-Serine.

Materials and Equipment

Reagents and Chemicals

Reagent	CAS No.	Molecular Wt.	Purity	Notes
L-Serine	56-45-1	105.09 g/mol	>99%	Chiral starting material.
Thionyl Chloride (SOCl ₂)	7719-09-7	118.97 g/mol	>99%	Reagent grade. Handle in fume hood.
Methanol (MeOH)	67-56-1	32.04 g/mol	Anhydrous	Solvent.
Chloroacetyl Chloride	79-04-9	112.94 g/mol	>98%	Handle in fume hood.
Sodium Bicarbonate (NaHCO ₃)	144-55-8	84.01 g/mol	ACS Grade	Base for workup.
Sodium Hydride (NaH)	7646-69-7	24.00 g/mol	60% disp. in oil	Strong base for cyclization.
Tetrahydrofuran (THF)	109-99-9	72.11 g/mol	Anhydrous	Solvent.
Sodium Borohydride (NaBH ₄)	16940-66-2	37.83 g/mol	>98%	Reducing agent.
Ethyl Acetate (EtOAc)	141-78-6	88.11 g/mol	ACS Grade	Extraction solvent.
Dichloromethane (DCM)	75-09-2	84.93 g/mol	ACS Grade	Extraction solvent.
Magnesium Sulfate (MgSO ₄)	7487-88-9	120.37 g/mol	Anhydrous	Drying agent.
Saturated Brine	N/A	N/A	N/A	For workup.
Hydrochloric Acid (HCl)	7647-01-0	36.46 g/mol	1M aq.	For pH adjustment.

Equipment

- Round-bottom flasks (various sizes)
- Magnetic stirrer and stir bars
- Heating mantle with temperature controller
- Ice-water bath
- Dropping funnel
- Reflux condenser
- Rotary evaporator
- Separatory funnel
- Standard laboratory glassware (beakers, graduated cylinders)
- Filtration apparatus (Büchner funnel, filter paper)
- pH paper or pH meter
- Thin Layer Chromatography (TLC) plates (silica gel) and developing chamber

Detailed Synthesis Protocol

Step 1: Synthesis of L-Serine Methyl Ester Hydrochloride

Causality: The esterification of the carboxylic acid protects it from participating in subsequent reactions and increases solubility in organic solvents.[6] Using thionyl chloride in methanol is a classic and highly efficient one-pot method for this conversion; the reaction generates HCl in situ, which catalyzes the esterification and forms the hydrochloride salt of the amine.[7]

Procedure:

- Set up a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere.
- Suspend L-Serine (10.5 g, 100 mmol) in anhydrous methanol (200 mL).
- Cool the suspension to 0 °C using an ice-water bath.
- Slowly add thionyl chloride (11.0 mL, 150 mmol) dropwise to the stirred suspension over 30 minutes. Caution: This addition is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.
- After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux (approx. 65 °C) for 4 hours. The suspension will gradually become a clear solution.
- Monitor the reaction by TLC (DCM:MeOH 9:1) until the starting material spot has disappeared.
- Cool the solution to room temperature and then concentrate it to dryness using a rotary evaporator.
- The resulting white solid is L-Serine methyl ester hydrochloride. It can be used in the next step without further purification. Yield is typically quantitative.

Step 2: Synthesis of N-(Chloroacetyl)-(S)-Serine Methyl Ester

Causality: This step introduces the chloroacetyl group, which contains the electrophilic carbon required for the subsequent intramolecular cyclization to form the morpholinone ring. The reaction is a standard Schotten-Baumann N-acylation performed in a biphasic system to neutralize the HCl generated during the reaction.

Procedure:

- Dissolve the L-Serine methyl ester hydrochloride from Step 1 (approx. 100 mmol) in dichloromethane (150 mL) in a 500 mL round-bottom flask.

- Add a solution of sodium bicarbonate (21 g, 250 mmol) in water (150 mL).
- Cool the biphasic mixture to 0 °C in an ice-water bath with vigorous stirring.
- Add chloroacetyl chloride (8.8 mL, 110 mmol) dropwise over 20 minutes. Ensure the temperature remains below 5 °C.
- Stir the mixture vigorously at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.
- Transfer the mixture to a separatory funnel and separate the layers.
- Extract the aqueous layer with dichloromethane (2 x 50 mL).
- Combine the organic layers, wash with 1M HCl (50 mL), followed by saturated brine (50 mL).
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield N-(Chloroacetyl)-(S)-Serine methyl ester as a viscous oil. This crude product is typically used directly in the next step.

Step 3: Intramolecular Cyclization to (S)-5-(Methoxycarbonyl)morpholin-3-one

Causality: This is the key ring-forming step. A strong, non-nucleophilic base like sodium hydride is used to deprotonate the hydroxyl group of the serine moiety, creating an alkoxide. This nucleophile then attacks the electrophilic carbon bearing the chlorine atom in an intramolecular SN2 reaction (a Williamson ether synthesis), closing the six-membered morpholinone ring.^[8] Anhydrous THF is used as the solvent to prevent quenching the strong base.

Procedure:

- Wash sodium hydride (60% dispersion in mineral oil, 4.4 g, 110 mmol) with hexanes (2 x 10 mL) to remove the oil and suspend it in anhydrous THF (100 mL) in a 500 mL flask under a nitrogen atmosphere.
- Cool the NaH suspension to 0 °C.

- Dissolve the crude N-(Chloroacetyl)-(S)-Serine methyl ester from Step 2 (approx. 100 mmol) in anhydrous THF (100 mL).
- Add the solution of the ester dropwise to the stirred NaH suspension over 1 hour. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.
- After the addition, allow the reaction to warm to room temperature and stir for 12-16 hours.
- Monitor the reaction by TLC. Upon completion, cool the mixture to 0 °C and carefully quench the excess NaH by the slow, dropwise addition of methanol (10 mL), followed by water (20 mL).
- Concentrate the mixture on a rotary evaporator to remove most of the THF.
- Add water (100 mL) and extract the product with ethyl acetate (3 x 75 mL).
- Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate to give the crude cyclic ester.
- Purify the product by flash column chromatography on silica gel (eluting with a gradient of 30-70% ethyl acetate in hexanes) to yield (S)-5-(Methoxycarbonyl)morpholin-3-one as a white solid or pale oil.

Step 4: Reduction to (S)-5-(Hydroxymethyl)morpholin-3-one

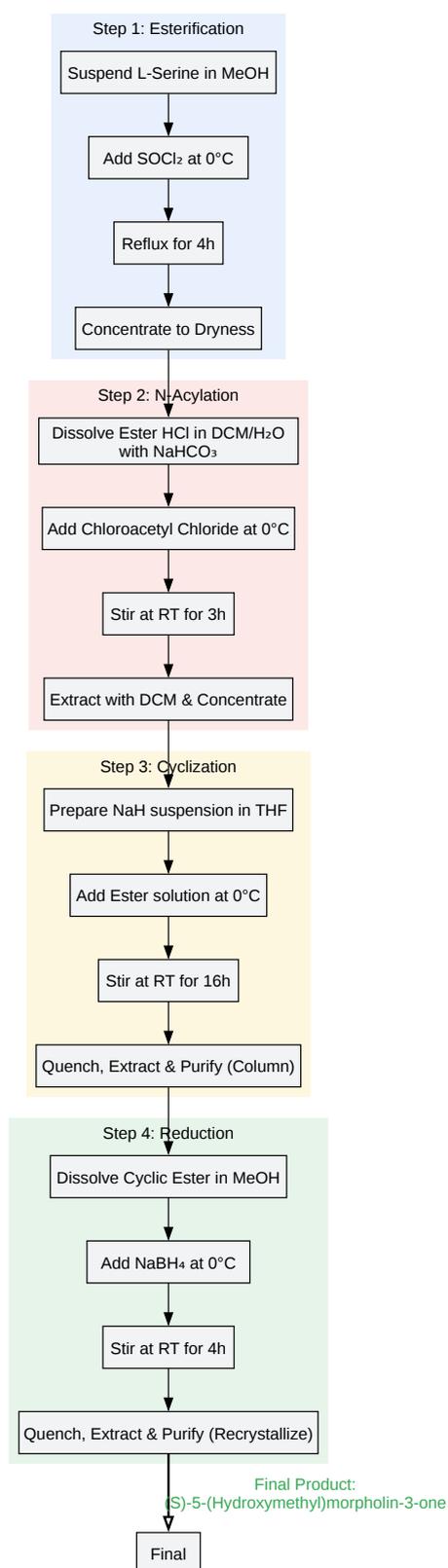
Causality: The final step is the selective reduction of the methyl ester to the primary alcohol. Sodium borohydride in methanol is a mild and effective reagent system for this transformation, which has the advantage of not reducing the amide (lactam) carbonyl group in the morpholinone ring.

Procedure:

- Dissolve the purified (S)-5-(Methoxycarbonyl)morpholin-3-one (e.g., 7.95 g, 50 mmol) in methanol (150 mL) in a 250 mL round-bottom flask.
- Cool the solution to 0 °C in an ice-water bath.

- Add sodium borohydride (2.8 g, 75 mmol) portion-wise over 30 minutes, maintaining the temperature below 10 °C. Caution: Hydrogen gas is evolved.
- Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours.
- Monitor the reaction by TLC until the starting ester is consumed.
- Cool the reaction to 0 °C and quench by slowly adding 1M HCl until the pH is ~7 and gas evolution ceases.
- Concentrate the mixture under reduced pressure to a thick slurry.
- Extract the product from the slurry with ethyl acetate (4 x 50 mL). The multiple extractions are necessary due to the product's polarity.
- Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate to dryness to yield the crude product.
- Purify the final product by recrystallization from ethyl acetate/hexanes or by flash column chromatography (eluting with 5-10% methanol in dichloromethane) to afford (S)-**5-(Hydroxymethyl)morpholin-3-one** as a white crystalline solid.[9]

Experimental Workflow Visualization



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Figure 2: Step-by-step experimental workflow for the synthesis.

Troubleshooting Guide

Problem	Probable Cause(s)	Suggested Solution(s)
Low yield in Step 1	Incomplete reaction; moisture in methanol.	Ensure methanol is anhydrous. Increase reflux time if TLC shows starting material.
Low yield in Step 3 (Cyclization)	Inactive NaH (oxidized); moisture in THF or starting material; side reaction (intermolecular).	Use fresh, active NaH. Ensure all reagents and glassware are scrupulously dry. Add the ester solution slowly to the NaH suspension to favor intramolecular cyclization.
Incomplete Reduction (Step 4)	Insufficient NaBH ₄ ; low temperature.	Add an additional portion of NaBH ₄ . Allow the reaction to stir longer at room temperature.
Product difficult to extract	The final product has high polarity and some water solubility.	Increase the number of extractions (e.g., 5-6 times) with ethyl acetate or use a continuous extractor. Ensure the aqueous layer is saturated with NaCl.

Safety Precautions

- Thionyl Chloride & Chloroacetyl Chloride: Both are corrosive and lachrymatory. Handle only in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
- Sodium Hydride & Sodium Borohydride: These reagents react violently with water to produce flammable hydrogen gas. Handle under an inert atmosphere (nitrogen or argon). Quench excess reagent slowly and carefully at low temperatures.
- Solvents: Dichloromethane, THF, and Methanol are flammable and/or toxic. Avoid inhalation and skin contact. Use in a well-ventilated area.

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